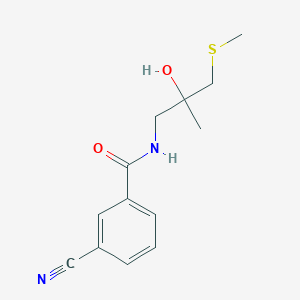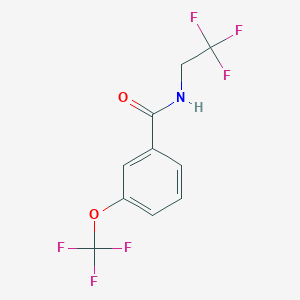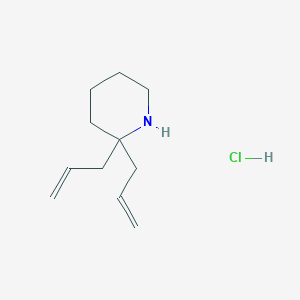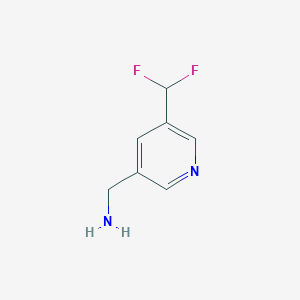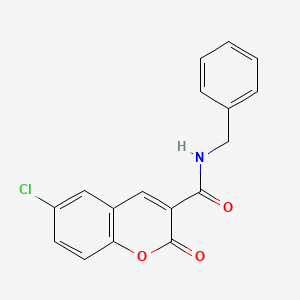![molecular formula C11H17N3O B2795656 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1249889-75-5](/img/structure/B2795656.png)
4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyrrolidin-2-ylmethoxy group at position 2
Applications De Recherche Scientifique
4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Orientations Futures
The future directions for the research and development of “4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space and optimizing the structure of existing pyrrolidine derivatives .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, which include this compound, are known to interact with a variety of targets due to their versatile scaffold . These targets can be proteins involved in various biological processes, including detoxification and clearance of foreign toxic substances from the body .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in their function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways, suggesting that this compound may also have diverse effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the pyrrolidin-2-ylmethoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a mercapto group instead of the pyrrolidin-2-ylmethoxy group.
4,6-Dimethyl-2-thiolpyrimidine: Another similar compound with a thiol group.
4,6-Dimethyl-2-pyrimidinethione: Features a thione group at position 2.
Uniqueness: 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to the presence of the pyrrolidin-2-ylmethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4,6-dimethyl-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBMQGUWPWGRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)
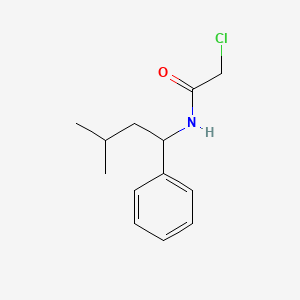
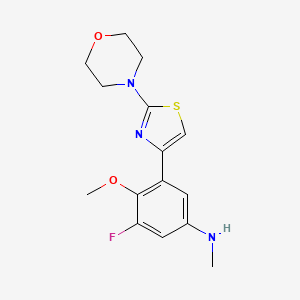
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
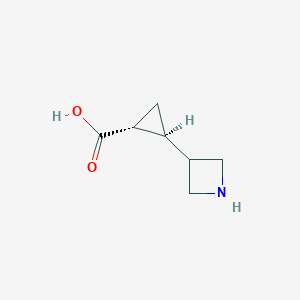
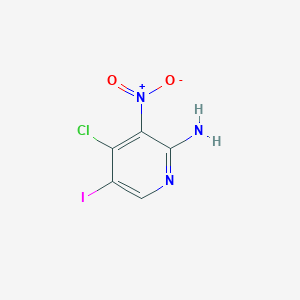
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2795586.png)
